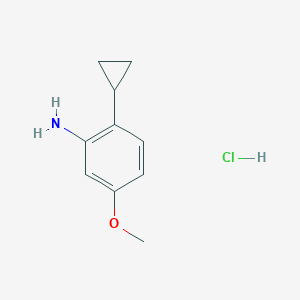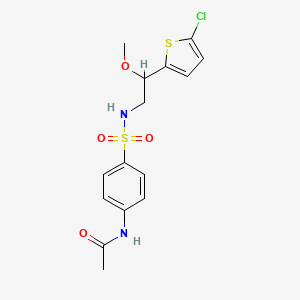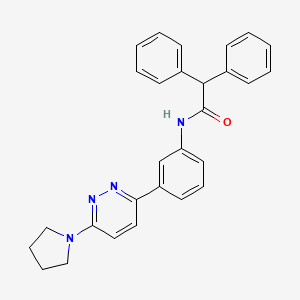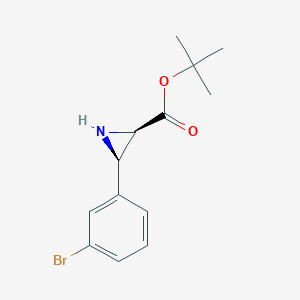
Tert-butyl (2R,3R)-3-(3-bromophenyl)aziridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the aziridine ring, possibly through a nucleophilic substitution reaction involving a suitable diamine precursor and a halogenated alkyl compound. The tert-butyl carboxylate group could potentially be introduced through an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the three-membered aziridine ring, which introduces strain into the molecule and can make it more reactive. The 3-bromophenyl group is a bulky, electron-rich substituent, while the tert-butyl carboxylate group is also quite large and may have an impact on the compound’s solubility and reactivity .Chemical Reactions Analysis
Aziridines are known to undergo ring-opening reactions when treated with nucleophiles, due to the strain in the three-membered ring. The bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions under the right conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the bromine atom and the ester group could potentially make it relatively heavy and polar, which could influence its solubility and boiling/melting points .Scientific Research Applications
Building Block for Amino Alcohols and Polyamines : The compound has been used in the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, a potential building block for amino alcohols and polyamines (Jähnisch, 1997).
Lipase-Catalyzed Resolution : It has been involved in lipase-catalyzed resolution processes, particularly in the synthesis of specific stereoisomers of aziridinemethanol (Sakai et al., 2005).
Synthesis of Morpholine Derivatives : The compound has played a role in the novel synthesis of morpholine derivatives, which are valuable in various chemical synthesis processes (D’hooghe et al., 2006).
Conversion into 2H-Azirine-2-Carboxylic Esters : There has been research on converting aziridine-2-carboxylic esters into 2H-azirine-2-carboxylic esters, showcasing its versatility in chemical transformations (Legters et al., 2010).
Applications in Regioselective Ring-Opening Reactions : The compound has been used in regioselective ring-opening reactions of spiro-aziridine-epoxy oxindoles, which are important in organic synthesis (Hajra et al., 2019).
Metal-Free Aziridination of Olefins : It has also been involved in the metal-free aziridination of olefins, a significant advancement in the field of organic chemistry (Minakata et al., 2006).
Synthesis and Ring Openings of N-unfunctionalised Aziridines : Its derivatives have been used in the synthesis and selective ring-opening reactions of N-unfunctionalised aziridines, demonstrating its utility in creating new chemical entities (Armstrong & Ferguson, 2012).
Catalytic Asymmetric Aziridination : The compound has been prepared on a gram scale for catalytic asymmetric aziridination, highlighting its scalability and potential industrial applications (Desai et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (2R,3S)-3-(3-bromophenyl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQXUJINCDLMHK-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@@H](N1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2464379.png)
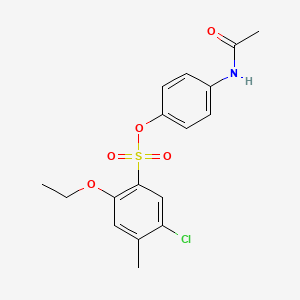

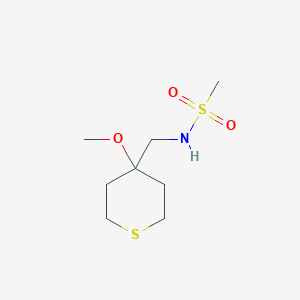

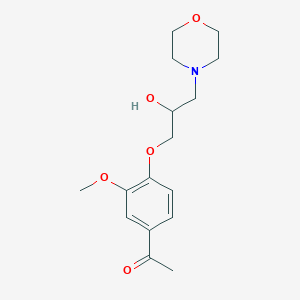
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate](/img/structure/B2464389.png)

